molecular formula C12H11ClN2 B15273738 N-benzyl-6-chloropyridin-3-amine

N-benzyl-6-chloropyridin-3-amine

Cat. No.: B15273738
M. Wt: 218.68 g/mol
InChI Key: PRZMHRHLZWKYBA-UHFFFAOYSA-N
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Description

N-benzyl-6-chloropyridin-3-amine: is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a benzyl group attached to the nitrogen atom at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Sodium Borohydride: Used in reductive amination reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    This compound N-oxide: Formed through oxidation.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

N-benzyl-6-chloropyridin-3-amine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .

Industry:

The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of N-benzyl-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

    6-chloropyridin-3-amine: A precursor to N-benzyl-6-chloropyridin-3-amine, lacking the benzyl group.

    N-benzylpyridin-3-amine: Similar structure but without the chlorine atom at the 6-position.

Uniqueness:

This compound is unique due to the presence of both the benzyl group and the chlorine atom on the pyridine ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-benzyl-6-chloropyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2

InChI Key

PRZMHRHLZWKYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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